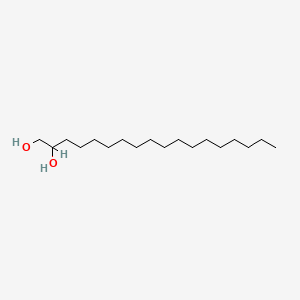

1,2-Octadecanediol

説明

Contextual Significance of Long-Chain Alkanediols in Organic Chemistry and Materials Science

Long-chain alkanediols, which are organic compounds featuring a lengthy carbon backbone with two hydroxyl (-OH) groups, are of considerable interest in the fields of organic chemistry and materials science. ontosight.ai Their dual functional groups and long aliphatic chains impart amphipathic properties, making them valuable as building blocks for complex molecules, surfactants, and emulsifiers. chemblink.comgoogle.com In materials science, these diols are utilized as precursors or components in the synthesis of polymers like polyesters and polyurethanes, as well as in coatings and other advanced materials. ontosight.aipreprints.org

The properties of long-chain alkanediols, such as melting point, solubility, and reactivity, are influenced by the length of the carbon chain and the positions of the hydroxyl groups. ontosight.ai For instance, longer chain lengths generally lead to higher melting points and lower water solubility. sinocurechem.com These compounds are found in nature as components of waxes and other lipids in plants and animals, where they can play a protective role against water loss. ontosight.ai The interest in long-chain alkanediols is further amplified by the push towards sustainable chemistry, as they can often be derived from renewable resources like plant oils. researchgate.netrsc.orgoup.com

Historical Development of Research on 1,2-Octadecanediol as a Chemical Building Block

This compound, a glycol with an 18-carbon chain and hydroxyl groups at the first and second positions, has been a subject of study due to its utility as a versatile chemical intermediate. nih.gov Historically, research into long-chain diols was often associated with the analysis of natural products and the development of synthetic methodologies in organic chemistry.

Key developments that have impacted the study and use of this compound include advancements in catalytic processes for the functionalization of alkenes. For example, the dihydroxylation of 1-octadecene, a long-chain alpha-olefin, provides a direct route to this compound. researchgate.netgoogle.com The Sharpless asymmetric dihydroxylation, a powerful method for creating chiral diols from alkenes, has been instrumental in enabling the synthesis of specific stereoisomers of this compound and related compounds. wikipedia.org This is significant as the stereochemistry of the diol can influence the properties of the final products derived from it.

Furthermore, the derivation of this compound and similar long-chain diols from oleic acid, a fatty acid abundant in many vegetable oils, has been an area of significant research. researchgate.net This involves processes such as epoxidation of the double bond followed by ring-opening to form the diol. sinocurechem.comresearchgate.net These methods highlight the ongoing effort to utilize renewable feedstocks for the production of valuable chemicals. rsc.org

Current Research Trajectories and Open Questions in this compound Chemistry

Current research involving this compound and other long-chain diols is multifaceted, spanning from the development of more efficient and sustainable synthesis methods to their application in advanced materials and other specialized areas.

A major research trajectory is the "greening" of chemical processes. This includes the use of biocatalysts, such as lipases, for reactions like epoxidation, and the exploration of less toxic catalysts for dihydroxylation. rsc.orgresearchgate.netresearchgate.net The goal is to create more environmentally friendly pathways to these compounds, reducing reliance on hazardous reagents and minimizing waste. rsc.org

In materials science, there is ongoing investigation into the use of this compound and its derivatives in the synthesis of novel polymers. For example, long-chain diols are being used to create bio-based polyurethanes and polyesters with unique properties, such as enhanced flexibility and thermal stability. researchgate.netacs.org The depolymerization of these polymers is also an area of interest, aiming to create a circular economy for these materials. chinesechemsoc.orgacs.org

Open questions in the field include the development of highly selective and scalable catalytic systems for the direct conversion of fatty acids and their derivatives to 1,2-diols. Additionally, a deeper understanding of the structure-property relationships in polymers derived from this compound is needed to design materials with tailored functionalities. Further exploration of the potential applications of chiral forms of this compound in areas such as asymmetric synthesis and biologically active molecules remains a promising avenue for future research. capes.gov.brnih.gov

特性

IUPAC Name |

octadecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAMHGPDZOVVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021743 | |

| Record name | 1,2-Octadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20294-76-2 | |

| Record name | 1,2-Octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Octadecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020294762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Octadecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Octadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9GD77RJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Derivatization of 1,2 Octadecanediol

Functional Group Reactions of Hydroxyl Moieties

The two hydroxyl groups of 1,2-octadecanediol are amenable to a range of functional group interconversions common to alcohols. These reactions allow for the modification of the molecule's polarity, solubility, and thermal properties, leading to derivatives with tailored characteristics for specific applications.

Esterification is a fundamental reaction for this compound, involving the reaction of its hydroxyl groups with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This process is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible. The general reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule. Given that this compound has both a primary and a secondary hydroxyl group, mono- or di-esterification can occur depending on the stoichiometry of the reactants.

The reaction of this compound with two equivalents of a carboxylic acid or one equivalent of a dicarboxylic acid can yield a diester. The synthesis of diesters from long-chain diols and dicarboxylic acids is a well-established method for producing synthetic lubricants and plasticizers. For example, the reaction of a long-chain diol with a dicarboxylic acid, often carried out using Dean-Stark distillation to remove water and drive the equilibrium toward the product, results in high yields of the corresponding diester. researchgate.net

The properties of the resulting diester are dependent on the carboxylic acid used. For instance, reaction with a dicarboxylic acid like dodecanedioic acid would create a polyester structure. These long-chain diesters are valued for their potential as environmentally friendly biolubricant base oils and PVC plasticizers. researchgate.net The presence of two ester linkages significantly alters the physical properties compared to the parent diol, typically resulting in a more viscous liquid with a higher boiling point and different solubility characteristics.

Table 1: Examples of Esterification Reactions for Diols

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Potential Application |

|---|---|---|---|---|

| This compound | Dodecanedioic Acid | Sulfuric Acid | Polyester | Biolubricant, Plasticizer |

| This compound | Acetic Anhydride | Pyridine | Diacetate Ester | Chemical Intermediate |

Etherification of this compound involves the conversion of one or both hydroxyl groups into ether linkages (R-O-R'). A common and versatile method for preparing ethers from alcohols is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction proceeds via an SN2 mechanism and involves two main steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide. organic-synthesis.com

Nucleophilic Substitution: The resulting alkoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to displace the halide and form the ether. masterorganicchemistry.com

For this compound, this reaction can be controlled to produce a monoether or, by using sufficient base and alkyl halide, a diether. The choice of the alkyl halide determines the nature of the alkyl group introduced. This method works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com The formation of an ether linkage reduces the polarity of the molecule and eliminates the hydrogen-bonding capability of the converted hydroxyl group, which affects its physical properties such as boiling point and solubility.

Esterification Reactions

Oxidation and Reduction Pathways of the Diol Moiety

The vicinal diol structure of this compound is susceptible to specific oxidative and reductive transformations. Oxidation can lead to the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons, while reduction aims to remove the oxygen functional groups entirely.

The oxidative cleavage of the C1-C2 bond in this compound is a characteristic reaction of vicinal diols. chemistrysteps.com This transformation can be achieved using specific oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds through a cyclic intermediate (a cyclic periodate ester), which then fragments to break the carbon-carbon bond and form two carbonyl groups. ucalgary.ca

For this compound, this cleavage results in the formation of two different carbonyl compounds:

The primary hydroxyl group at the C1 position is oxidized to formaldehyde.

The secondary hydroxyl group at the C2 position is oxidized to a 16-carbon aldehyde, hexadecanal.

This reaction is highly selective for 1,2-diols and can be a useful analytical tool or synthetic step. ucalgary.ca Other modern catalytic methods using transition metals like cobalt or manganese can also achieve the oxidative cleavage of 1,2-diols to yield carbonyl compounds under milder, aerobic conditions. researchgate.net Furthermore, under different catalytic conditions, it is possible to oxidize 1,2-diols to carboxylic acids. researchgate.net

Table 2: Products of Oxidative Cleavage of this compound

| Oxidizing Agent | C1 Product | C2 Product |

|---|---|---|

| Periodic Acid (HIO₄) | Formaldehyde | Hexadecanal |

The direct reduction of alcohols, including diols, to their corresponding alkanes is a challenging transformation that typically does not occur in a single step. chem-station.com The complete deoxygenation of this compound to produce octadecane requires a multi-step approach. The hydroxyl groups are poor leaving groups and must first be converted into more reactive functionalities, such as halides or sulfonate esters (e.g., tosylates, mesylates). chem-station.com

A typical two-step sequence for the reduction would be:

Conversion to a Dihalide or Disulfonate: The diol is reacted with an agent like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) to convert both hydroxyl groups into good leaving groups.

Reductive Dehalogenation/Desulfonation: The resulting intermediate is then treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to displace the leaving groups with hydride ions, yielding the final alkane product, octadecane. chem-station.com

Another pathway is the deoxydehydration (DODH) reaction, which converts a vicinal diol into an olefin using a reductant and a catalyst (e.g., rhenium-based complexes). researchgate.net The resulting octadecene could then be readily hydrogenated to octadecane in a subsequent step. These methods effectively remove all oxygen functionality from the carbon skeleton.

Formation of Cyclic Derivatives

The vicinal diol functionality of this compound allows it to serve as a precursor for various cyclic derivatives. These transformations are often pursued to protect the hydroxyl groups, to introduce new functionalities, or to create rigid structures that can alter the molecule's physical and chemical properties.

Cyclization Reactions for Enhanced Stability or Functionality

Cyclization reactions convert the two hydroxyl groups of this compound into a single cyclic moiety. This structural change can enhance thermal stability, alter solubility, and provide a handle for further chemical modifications. Common methods involve reactions with ketones, aldehydes, or other bifunctional reagents to form five-membered rings.

One prominent application of cyclization is the formation of cyclic ketals or acetals. These are frequently used as protecting groups for 1,2-diols during multi-step syntheses, preventing the hydroxyls from reacting with other reagents. The reaction is typically catalyzed by an acid and is reversible, allowing for deprotection under specific conditions.

Furthermore, 1,2-diols can be converted into cyclic sulfates, which are versatile intermediates for synthesizing other functional molecules like episulfides and olefins acs.org. The formation of these cyclic derivatives demonstrates the utility of the 1,2-diol structure as a foundational element for creating more complex molecules with specific functionalities nih.govadelaide.edu.au. For instance, cyclic ketals derived from 1,2-diols are important structural motifs in several natural products nih.gov.

Table 1: Examples of Cyclization Reactions for 1,2-Diols

| Cyclic Derivative | Reactant(s) | Typical Catalyst | Primary Purpose |

|---|---|---|---|

| Cyclic Ketal/Acetal | Ketone (e.g., Acetone) or Aldehyde | Acid (e.g., p-TsOH) | Protection of hydroxyl groups |

| Cyclic Carbonate | Phosgene or a dialkyl carbonate | Base | Intermediate for polycarbonates, non-isocyanate polyurethanes |

| Cyclic Sulfate | Thionyl chloride followed by oxidation | N/A | Intermediate for synthesis of episulfides, olefins, and thio sugars acs.org |

| Fused Bicycles | 1,3-Dienes | Ruthenium(0) complex | Ring expansion and synthesis of medium-sized rings rsc.org |

Polymerization and Oligomerization Reactions Involving this compound

The presence of two hydroxyl groups makes this compound a valuable monomer for step-growth polymerization. Its long C18 aliphatic chain can impart flexibility, hydrophobicity, and a lower glass transition temperature to the resulting polymers, making it a useful component in the synthesis of polyurethanes, polyesters, and polycarbonates.

Polyurethane Synthesis from Diol Precursors

Polyurethanes (PUs) are a versatile class of polymers formed by the polyaddition reaction between a diol (or polyol) and a diisocyanate . In this synthesis, this compound acts as the polyol component. The long aliphatic chain of the diol constitutes the "soft segment" of the polyurethane, while the diisocyanate and any chain extenders form the "hard segments" acs.org. This segmented structure is crucial for determining the polymer's final properties.

The synthesis can be performed in one or two steps. The two-step, or prepolymer, method involves first reacting the diol with an excess of diisocyanate to create an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender, which is often a short-chain diol like 1,4-butanediol, to build up the final high-molecular-weight polymer acs.orgnih.gov. The choice of diol, diisocyanate, and chain extender allows for the tailoring of the polyurethane's mechanical and thermal properties for various applications, from flexible foams to rigid elastomers acs.orguctm.edu. A study on polyurethanes derived from a related compound, 9-ethoxy-1,10-octadecanediol, demonstrated the formation of poly(urethane-urea) by using ethylene diamine as a chain extender, which improved the polymer's thermal stability and viscosity indexcopernicus.comresearchgate.net.

Table 2: Components in this compound-Based Polyurethane Synthesis

| Component Type | Example Compound | Role in Polymer Structure |

|---|---|---|

| Long-Chain Diol | This compound | Forms the soft segment, providing flexibility. |

| Diisocyanate | 4,4'-Methylene diphenyl diisocyanate (MDI) uctm.eduindexcopernicus.com, Hexamethylene diisocyanate (HDI) nih.gov | Forms the hard segment, providing rigidity and strength. |

| Chain Extender | 1,4-Butanediol acs.orguctm.edu, Ethylene diamine indexcopernicus.com | Extends the polymer chain and reinforces the hard segment domain. |

Polyester and Polycarbonate Synthesis Utilizing 1,2-Diols

This compound can also be used as a monomer in the synthesis of polyesters and polycarbonates.

Polyester Synthesis: Aliphatic polyesters are typically synthesized through the polycondensation of a diol with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or diester). When this compound is used, its long, flexible chain is incorporated into the polyester backbone, influencing properties such as melting point, crystallinity, and biodegradability.

Polycarbonate Synthesis: Aliphatic polycarbonates (APCs) are biodegradable polymers with a wide range of applications mdpi.com. The synthesis of polycarbonates from 1,2-diols can be achieved through several routes. The traditional method involves the reaction with highly toxic phosgene youtube.com. Modern, greener methods are preferred, such as the melt transesterification of a diol with a dialkyl or diaryl carbonate, like dimethyl carbonate (DMC) or diphenyl carbonate (DPC) mdpi.comuwb.edu.pl. This process is often catalyzed by metal compounds, such as zinc acetate or potassium nitrate on an alumina (B75360) support mdpi.comnih.gov. The direct polycondensation of diols with carbon dioxide (CO₂) is another environmentally attractive route, though it can be challenging due to the thermodynamics of the reaction researchgate.net.

Table 3: Comparison of Synthesis Routes for Polycarbonates from Diols

| Synthesis Route | Carbonyl Source | Typical Byproduct | Key Features |

|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) | HCl | Traditional method; involves highly toxic and corrosive reagents youtube.comuwb.edu.pl. |

| Transesterification | Diphenyl Carbonate (DPC) or Dimethyl Carbonate (DMC) | Phenol or Methanol | Widely used non-phosgene route; allows for high molecular weight polymers mdpi.comresearchgate.net. |

| Direct CO₂ Polycondensation | Carbon Dioxide (CO₂) | Water | Environmentally friendly ("green") route; often suffers from low yields due to equilibrium limitations researchgate.net. |

Copolymers with Varied Chain Length Diol Monomers

To achieve a specific balance of properties, this compound can be copolymerized with other diols of different chain lengths. This approach allows for fine-tuning the characteristics of the final polymer, such as its thermal properties, flexibility, and hydrophobicity.

In the synthesis of copolycarbonates, for example, this compound could be reacted along with a shorter-chain diol like 1,4-butanediol or 1,6-hexanediol nih.gov. The long C18 chain of this compound would introduce soft, amorphous segments, lowering the glass transition temperature and increasing flexibility. The shorter diols would form more rigid, potentially crystalline segments. The final properties of the copolycarbonate diol can be adjusted by regulating the ratio of the different diol monomers and the average segment lengths nih.gov. This strategy is also applicable to the synthesis of copolyesters and polyurethanes, providing a versatile method for creating materials with tailored performance profiles. The copolymerization of CO2 with different epoxides can also produce poly(carbonate-ether) diols, where the ratio of carbonate to ether linkages can be controlled to balance properties like viscosity and elasticity researchgate.netrsc.org.

Advanced Applications of 1,2 Octadecanediol in Materials Science and Engineering

Role in Surfactant and Emulsifier Development

The amphiphilic nature of 1,2-octadecanediol, characterized by a long, oil-soluble hydrocarbon tail and a water-soluble diol head, makes it an effective component in surfactant and emulsifier systems. Surfactants are molecules that adsorb at interfaces, reducing the energy required to mix immiscible phases like oil and water. nih.gov

Emulsion Stabilization Mechanisms in Advanced Formulations

Emulsions are inherently unstable mixtures of immiscible liquids, and this compound and other long-chain 1,2-alkanediols play a crucial role in their stabilization. cosmeticsandtoiletries.comgoogle.comgoogle.com The addition of these diols can significantly improve the long-term stability of emulsions, particularly those containing polar oils. google.comgoogle.com

The primary mechanisms by which this compound stabilizes emulsions include:

Formation of a Protective Interfacial Film: The molecules orient themselves at the oil-water interface, with the hydrophobic tail in the oil phase and the hydrophilic head in the water phase. This alignment creates a physical barrier around the dispersed droplets, preventing them from coalescing.

Steric Repulsion: In systems stabilized by non-ionic surfactants, the hydrophilic chains of the molecules extend into the continuous phase, creating a layer that physically hinders droplets from approaching each other too closely.

Self-Assembled Systems and Supramolecular Chemistry

Self-assembly is the spontaneous organization of molecules into ordered structures, a process driven by non-covalent interactions. The distinct hydrophobic and hydrophilic sections of this compound make it a prime candidate for creating such supramolecular systems.

Formation of Micellar and Vesicular Structures

In aqueous solutions, when the concentration of an amphiphilic molecule like this compound surpasses a certain point (the critical micelle concentration), its molecules spontaneously aggregate. This self-assembly is driven by the hydrophobic effect, where the hydrocarbon tails cluster together to minimize their contact with water.

Micelles: These are typically spherical structures where the hydrophobic tails form a core and the hydrophilic heads form an outer shell that interfaces with the surrounding water. The addition of co-solvents like other alcohols can influence micelle formation and structure. rsc.orgnih.gov

Vesicles: These are more complex, bilayered structures resembling hollow spheres. The bilayer consists of two layers of amphiphiles arranged tail-to-tail, enclosing an aqueous core. Long-chain surfactants can form vesicles, often facilitated by mixing with other additives or surfactants, leading to structures that mimic biological membranes. acs.org The transition between micellar and vesicular forms can be triggered by changes in concentration, temperature, or the presence of other molecules. acs.org The ability of long-chain ionic liquids to form such nanostructures highlights the general principles that also apply to non-ionic amphiphiles like this compound. researchgate.net

Assembly in Hybrid Organic-Inorganic Nanostructures

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the nanoscale, leading to novel functionalities. mdpi.comcost.eu Small organic molecules can act as templates or structure-directing agents in the synthesis of these materials. rsc.orgnih.govmdpi.com

The self-assembling nature of this compound allows it to serve in this capacity. Its long alkyl chain can interact with and organize inorganic precursors during synthesis, such as in a sol-gel process. mdpi.commdpi.com The diol can form a soft template, like a micellar or liquid-crystal phase, around which inorganic materials can precipitate and grow, resulting in nanostructures with controlled morphology and porosity. For example, self-assembled reverse micelles have been used as nanoreactors for chemical reactions. rhhz.net The functional hydroxyl groups can also chemically bond to inorganic surfaces or precursors, creating Class II hybrid materials where the organic and inorganic components are linked by covalent bonds. nih.gov This approach allows for the precise engineering of the interface between the two phases, which is critical for the final properties of the material. cost.eu

Utilization in Polymer Chemistry and Bioplastics

The two hydroxyl groups of this compound make it a valuable difunctional monomer for step-growth polymerization, a process where monomers react to form dimers, then trimers, and eventually long polymer chains. libretexts.org

This reactivity allows this compound to be incorporated into various polymers, such as polyesters and polyurethanes. libretexts.orgspecificpolymers.com In these reactions, the diol acts as a chain extender or a segment that imparts specific properties to the final polymer. The long, flexible, and hydrophobic 18-carbon chain of this compound can introduce flexibility, impact resistance, and hydrophobicity into the polymer backbone. For example, polyesters are typically formed by reacting a diol with a dicarboxylic acid. libretexts.org The synthesis of linear polyesters from monomers derived from the C18 oleic acid demonstrates the utility of long aliphatic chains in creating new bio-based polymers. acs.org

Table 2: Potential Polymerization Reactions with this compound

| Polymer Type | Co-monomer(s) | Resulting Linkage | Key Property Contribution |

|---|---|---|---|

| Polyester | Dicarboxylic acid (e.g., Adipic acid) | Ester | Flexibility, Hydrophobicity |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane | Soft segment flexibility |

| Polyether | Dihalide (via Williamson ether synthesis) | Ether | Flexibility, Chemical resistance |

In the context of bioplastics—plastics derived from renewable biomass sources—this compound holds potential as a bio-based monomer. mdpi.comsemanticscholar.org As the industry seeks sustainable alternatives to petroleum-based feedstocks, long-chain diols derived from natural fats and oils are attractive building blocks. researchgate.net Incorporating this compound into bioplastic formulations, such as those based on polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), could be a strategy to modify their properties. It could act as a plasticizer to increase flexibility or be co-polymerized to create novel biopolyesters with enhanced durability or hydrophobicity, thereby expanding their range of applications. mdpi.comresearchgate.net

As a Monomer for Bio-based Polymer Materials

This compound, a long-chain aliphatic diol, serves as a valuable monomer in the synthesis of bio-based polymers, offering a renewable alternative to petroleum-derived feedstocks. Its unique structure, featuring hydroxyl groups at the 1 and 2 positions of an 18-carbon chain, allows for its incorporation into various polymer backbones, including polyesters and polyurethanes. ebi.ac.ukchemicalbook.com The use of such long-chain diols can impart desirable properties to the resulting polymers, such as flexibility and hydrophobicity.

The synthesis of polyesters from this compound and dicarboxylic acids or their derivatives is a key area of research. These polymerization reactions, often carried out via step-growth condensation, can yield high molecular weight polymers with properties comparable to conventional plastics like polyethylene (B3416737). researchgate.netmdpi.com For instance, polyesters synthesized from 1,18-octadecanedioic acid and 1,18-octadecanediol (B156470) have shown melting temperatures similar to high-density polyethylene (HDPE). researchgate.net The properties of these bio-based polyesters can be tailored by adjusting the length of the diol and diacid monomers. acs.org

In the realm of polyurethanes, this compound can be reacted with diisocyanates to form the polymer chain. google.comresearchgate.netresearchgate.net Polyurethanes are known for their versatility, and the incorporation of long-chain diols like this compound can influence their thermal and physical properties. rsc.org For example, the use of flexible, long-chain polyols generally results in softer, more viscoelastic polymers. rsc.org Research has demonstrated the synthesis of poly(urethane-urea) from a modified oleic acid-derived diol, highlighting the potential of fatty acid-based monomers in polyurethane production. researchgate.net

The following table summarizes the types of polymers that can be synthesized using this compound and related long-chain diols as monomers.

| Polymer Type | Monomers | Key Properties Influenced by Long-Chain Diol |

| Polyesters | This compound, Dicarboxylic acids | Flexibility, Hydrophobicity, Melting Temperature |

| Polyurethanes | This compound, Diisocyanates | Flexibility, Viscoelasticity, Thermal Stability |

| Polycarbonates | 1,18-Octadecanediol, Diethyl carbonate | Recyclability |

Performance Enhancement in Polymer Composites

This compound and its derivatives can be incorporated into polymer composites to enhance their performance characteristics. One of its primary roles in this context is as a plasticizer. lookchem.com Plasticizers are additives that increase the flexibility and workability of a material, particularly plastics. southcitypetrochem.com The long aliphatic chain of this compound can effectively reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and increasing the material's ductility.

The use of long-chain diol derivatives, such as octadecane-1,10-diyl diacetate, as plasticizers has been noted for their ability to modify the physical properties of materials like adhesives and sealants. lookchem.com When incorporated into polymer composites, these molecules can improve processability and the final mechanical properties of the composite. Secondary plasticizers, which are often used in conjunction with primary plasticizers, can also be employed to fine-tune properties like cold resistance and heat stability. eastman.com

Dielectric Applications in Advanced Materials

Long-chain diols, including this compound, and their derivatives are being explored for their potential in advanced dielectric applications. google.com The dielectric properties of a material are critical for its use in components like capacitors, where the material must effectively store electrical energy. google.com Polymers derived from polyfunctional acrylates of long-chain diols, such as 1,12-octadecanediol (B1583680) diacrylate, have been shown to be effective dielectric members in capacitors. google.com

These polymers can exhibit low dissipation factors, which is a measure of the energy lost as heat within the dielectric material. google.com A low dissipation factor is highly desirable, particularly at high frequencies and over a wide range of operating temperatures. google.com For instance, a homopolymer of 1,2-hexadecanediol (B1668426) diacrylate, a related long-chain diol, demonstrated a low dissipation factor and stable capacitance over a broad temperature range, making it suitable for high-performance capacitors. google.com

The molecular structure of the diol plays a significant role in determining the dielectric properties of the resulting polymer. The long, flexible aliphatic chains can contribute to a low dielectric constant and low loss tangent, which are important for high-frequency applications. Research has shown that polyureas, which can be synthesized using diols, are also considered for dielectric material applications. researchgate.net

The table below outlines the key dielectric properties and the corresponding long-chain diol derivatives investigated for such applications.

| Diol Derivative | Application | Key Dielectric Property |

| 1,12-Octadecanediol diacrylate | Capacitor Dielectric | Low Dissipation Factor |

| 1,2-Hexadecanediol diacrylate | Capacitor Dielectric | Stable Capacitance, Low Dissipation Factor |

Development of Specialty Lubricants and Functional Fluids

Long-chain diols like this compound are gaining attention in the development of specialty lubricants and functional fluids. oup.comresearchgate.net Their molecular structure, characterized by a long hydrocarbon chain and two hydroxyl groups, imparts properties that are beneficial for lubrication. mdpi.com The long aliphatic chain provides a lubricating film, while the polar hydroxyl groups can enhance surface adhesion and load-carrying capacity.

Research has shown that long-chain hydroxy fatty acids, which are structurally related to long-chain diols, can act as lubricants. oup.com Similarly, diol diesters, prepared by the esterification of linear dialcohols with fatty acids, are used as bio-based lubricants. mdpi.com The properties of these lubricants, such as viscosity and pour point, can be tailored by altering the structure of the alcohol and fatty acid components. acs.org

In some applications, 1,2-diols have demonstrated the ability to reduce friction and wear, particularly in aluminum-steel contacts. researchgate.net However, the effectiveness of diols as lubricants can be influenced by their molecular structure and the presence of other substances. For instance, the presence of water can impact the performance of some long-chain lubricants at low temperatures. researchgate.net

Furthermore, this compound has been identified as a component in tractor hydraulic fluid compositions, where it functions as a friction modifier. google.com In such formulations, it is often used in combination with other additives to achieve the desired performance characteristics. google.com The use of long-chain diols in lubricants aligns with the growing trend of developing "green" or bio-based lubricants from renewable resources. acs.org

Analytical Chemistry and Characterization Techniques for 1,2 Octadecanediol

Spectroscopic Analysis

Spectroscopic techniques are instrumental in determining the molecular structure and identifying the functional groups present in 1,2-Octadecanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: In a predicted ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. For instance, the protons on the long alkyl chain (-(CH₂)₁₅-) would typically appear as a large, complex multiplet in the upfield region, around 1.2-1.4 ppm. The protons of the methyl (CH₃) group at the end of the chain would show a triplet at approximately 0.88 ppm. The protons attached to the carbons bearing the hydroxyl groups (CH(OH) and CH₂(OH)) would appear at distinct chemical shifts, typically in the range of 3.4 to 3.7 ppm, due to the deshielding effect of the adjacent oxygen atoms. The protons of the hydroxyl groups themselves (-OH) would appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The carbon atoms of the long methylene (B1212753) chain (-(CH₂)₁₅-) would resonate in the range of approximately 22-32 ppm. multiscreensite.com The terminal methyl carbon (CH₃) would appear at a higher field, around 14 ppm. The two carbons attached to the hydroxyl groups are the most deshielded and would appear at the lowest field. The carbon of the CH(OH) group would be expected around 70-75 ppm, while the carbon of the CH₂(OH) group would be in the 60-65 ppm range. multiscreensite.com

Predicted ¹³C NMR Chemical Shifts for this compound:

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| 1 | 169.69 |

| 2 | 132.06 |

This is an illustrative table based on general predictions; actual experimental values may vary. cannabisdatabase.ca

There is no readily available information on the application of ¹⁵N NMR spectroscopy for this compound, as this technique is typically used for nitrogen-containing compounds.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic absorption bands would be:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) groups. udel.edu The broadness of the peak is due to hydrogen bonding between the alcohol molecules.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the long alkyl chain. udel.eduspectroscopyonline.com

C-O Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ corresponds to the stretching vibration of the C-O bonds of the primary and secondary alcohol groups. udel.edu

Typical IR Absorption Frequencies for this compound:

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (Alkane) | 2850-3000 | Strong |

| C-O (Alcohol) | 1000-1250 | Strong |

This table presents typical ranges for the functional groups found in this compound. udel.eduuc.edunobraintoosmall.co.nz

Mass Spectrometry (MS) Techniques (e.g., FAB MS, Chemical Ionization MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electron Ionization (EI) Mass Spectrometry: In a typical EI mass spectrum of this compound, the molecular ion peak [M]⁺ at m/z 286 would be observed, confirming its molecular weight. nist.gov However, this peak might be weak or absent due to the facile fragmentation of the molecule. Common fragmentation patterns for long-chain diols include the cleavage of the C-C bond between the two hydroxyl-bearing carbons. This would lead to characteristic fragment ions. For this compound, this cleavage would result in significant peaks. Other fragment ions would arise from the loss of water ([M-H₂O]⁺) and successive losses of alkyl fragments from the long chain. savemyexams.com

Fast Atom Bombardment (FAB) Mass Spectrometry: FAB MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like diols. In the analysis of glycolipids containing long-chain 1,2-diols, FAB MS has been used to determine the structure of the intact molecules. researchgate.net For this compound, FAB MS would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 287 or a sodiated molecule [M+Na]⁺ at m/z 309, with less fragmentation than EI-MS. researchgate.net

Chemical Ionization (CI) Mass Spectrometry: CI-MS is another soft ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecular ion peak compared to EI-MS. This would be advantageous in confirming the molecular weight of this compound.

Key Mass Spectrometry Data for this compound (from GC-MS):

| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|

| 57 | 43 | 55 |

This data is from the NIST Mass Spectrometry Data Center as found on PubChem. nih.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for determining its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. This compound can be analyzed by GC, often after derivatization to increase its volatility. arcjournals.org For instance, silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers is a common practice.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful tool for both separation and identification. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. GC-MS has been used to identify this compound in various natural extracts and complex mixtures. arcjournals.orgacademicjournals.org The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint for confirmation. oup.com

GC analysis of a standard solution of 1,2-octanediol (B41855) (a shorter-chain analogue) demonstrated the use of a specific column and temperature program to achieve separation, with detection by a Flame Ionization Detector (FID). glsciences.com Similar principles would apply to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. lcms.cz It is particularly well-suited for non-volatile or thermally labile compounds like this compound, which can be analyzed without derivatization.

HPLC can be used to assess the purity of this compound by separating it from any impurities. Different HPLC methods can be developed using various stationary phases (e.g., C18) and mobile phases depending on the polarity of the compound and the impurities to be separated. Detection can be achieved using a variety of detectors, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), since this compound lacks a strong UV chromophore. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantification. lcms.cz HPLC coupled with mass spectrometry (HPLC-MS) can also be employed for more definitive identification of the compound and any impurities. montana.edu

Thin-Layer Chromatography (TLC) for Enantiomeric Resolution

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for separating mixtures. For the resolution of enantiomers, a chiral environment is required to facilitate differential interaction with the two stereoisomers. This can be achieved through two primary strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral mobile phase additive (CMA). researchgate.netchromatographyonline.com

In the first approach, a standard TLC plate (e.g., silica (B1680970) gel) is coated or chemically bonded with a chiral selector. Commercially available chiral TLC plates often utilize ligand exchange principles, where a metal ion complexed with a chiral ligand is part of the stationary phase. chromatographyonline.com Another option is to use phases bonded with derivatives of cellulose (B213188) or cyclodextrins. researchgate.net When a racemic mixture of this compound is spotted on such a plate and developed with an appropriate mobile phase, the two enantiomers form transient diastereomeric complexes with the chiral selector, leading to different rates of migration and, consequently, separation. researchgate.net

The second approach involves adding a chiral selector to the mobile phase. jrespharm.com For instance, N-benzoxycarbonyl-glycyl-L-proline (ZGP) has been used as a CMA in normal-phase HPLC for resolving racemic aromatic amino alcohols, a principle that can be adapted for TLC. researchgate.net The enantiomers of this compound would form diastereomeric ion-pairs or complexes with the CMA in the mobile phase, which then exhibit different affinities for the achiral stationary phase (e.g., silica gel), resulting in separation. researchgate.net The effectiveness of the separation depends on factors such as the choice of chiral selector, mobile phase composition, and temperature. aocs.org

Visualization of the separated spots on the TLC plate can be achieved by spraying with a suitable reagent, such as a potassium permanganate (B83412) solution or p-anisaldehyde stain, followed by heating. nih.gov The separation is quantified by the Retention factor (Rf) for each enantiomer.

Table 1: Illustrative TLC Data for Enantiomeric Resolution of this compound

This table presents hypothetical data for the separation of (R)- and (S)-1,2-octadecanediol on a chiral TLC plate, demonstrating the differential migration necessary for resolution.

| Enantiomer | Rf Value | Resolution (Rs) |

| (S)-1,2-Octadecanediol | 0.45 | \multirow{2}{*}{> 1.0} |

| (R)-1,2-Octadecanediol | 0.52 | |

| Data is hypothetical and for illustrative purposes. Rs > 1.0 indicates a successful separation. |

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For a long-chain alkanediol like this compound, these methods provide critical information about its melting behavior, phase transitions, and thermal stability. acs.orguniversallab.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. researchgate.netmdpi.com This technique is highly sensitive to thermal events such as melting, crystallization, and solid-state phase transitions. universallab.org When a sample of this compound is heated in a DSC instrument, an endothermic peak is observed at its melting point, where the area under the peak is proportional to the enthalpy of fusion (ΔHfus). mdpi.com This data is essential for purity assessment and for understanding the crystalline nature of the material. For long-chain alkanediols, DSC can also reveal polymorphic transitions, which are changes from one crystalline form to another, prior to melting. mdpi.comwhiterose.ac.uk

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netnih.gov TGA is used to determine the thermal stability and decomposition profile of this compound. acs.org The analysis involves heating a small amount of the compound at a constant rate. researchgate.net The temperature at which mass loss begins indicates the onset of decomposition. The resulting TGA curve plots percentage mass loss against temperature, providing information on the compound's stability and the presence of any volatile components. researchgate.net Studies on similar long-chain fatty acid methyl esters (FAMEs) have shown that thermal stability is influenced by factors like chain length and degree of saturation. researchgate.net

Table 2: Representative Thermal Analysis Data for this compound

This table summarizes typical thermal events for a long-chain diol like this compound as would be determined by DSC and TGA.

| Analytical Method | Parameter | Typical Value | Description |

| DSC | Melting Point (Tm) | ~75-85 °C | Temperature of solid-to-liquid phase transition. |

| DSC | Enthalpy of Fusion (ΔHfus) | Varies | Energy required to melt the solid. |

| TGA | Onset of Decomposition (Tonset) | > 200 °C | Temperature at which significant mass loss begins. |

| Values are representative and can vary based on sample purity and experimental conditions. |

Stereochemical Analysis and Determination of Absolute Configuration

Determining the absolute configuration of the chiral center in this compound is crucial. This is typically accomplished using NMR spectroscopy after derivatization with a chiral agent or through chiroptical methods like Circular Dichroism.

One of the most powerful techniques is the modified Mosher's method , which utilizes ¹H NMR spectroscopy. mdpi.comresearchgate.net This method involves converting the diol into diastereomeric esters using the two enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). mdpi.comtcichemicals.com The two resulting diastereomers, (R)-diol-(S)-MTPA ester and (R)-diol-(R)-MTPA ester, will exhibit different chemical shifts (δ) for the protons near the chiral center in their NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced based on an established conformational model of the MTPA esters. mdpi.comresearchgate.net

Another robust method for determining the absolute configuration of vicinal diols is Circular Dichroism (CD) spectroscopy in conjunction with an achiral dimolybdenum tetraacetate [Mo₂(OAc)₄] reagent. researchgate.netresearchgate.net When the chiral diol is mixed with the Mo₂(OAc)₄ solution, a chiral complex is formed in situ. researchgate.net The complex exhibits characteristic CD absorptions, known as Cotton effects. An empirical rule, known as Snatzke's method or the helicity rule, correlates the sign of the O-C-C-O torsional angle of the diol in its preferred conformation within the complex to the sign of the observed Cotton effect at around 310 nm. mdpi.comresearchgate.net A positive Cotton effect corresponds to a positive torsional angle (P-helicity), allowing for the assignment of the absolute configuration. researchgate.netresearchgate.net This method is highly sensitive and can be performed on a microscale.

Table 3: Correlation of CD Data with Absolute Configuration for 1,2-Diols

This table illustrates the helicity rule used in the Mo₂(OAc)₄ CD method for determining the absolute configuration of a 1,2-diol.

| O-C-C-O Torsional Angle (Helicity) | Sign of Cotton Effect (at ~310 nm) | Inferred Absolute Configuration (for a typical 1,2-diol) |

| Positive (P) | Positive (+) | (S) |

| Negative (M) | Negative (-) | (R) |

| The specific (R/S) assignment depends on the Cahn-Ingold-Prelog priority of the substituents. |

Biochemical Research Involving 1,2 Octadecanediol Non Human and Non Clinical Contexts

Role in Lipid Metabolism Studies in Non-Human Organisms

Long-chain 1,2-diols, including 1,2-octadecanediol, have been identified as significant components in the lipid structures of certain microorganisms, particularly thermophilic bacteria. Research in these non-human contexts reveals a unique role for these diols in lipid metabolism, primarily as structural analogues to glycerol (B35011) in complex lipids.

In several species of the thermophilic bacterium Thermus, long-chain 1,2-diols are found to be integral components of glycolipids (GL) and phosphoglycolipids (PGL). oup.comasm.org Instead of the typical diacylglycerol backbone, these bacteria incorporate long-chain diols, such as this compound, into their membrane lipids. oup.comoup.com In these structures, a glycan head group is linked directly to the long-chain diol. asm.orgresearchgate.net This substitution of a diol for a glycerol moiety represents a significant variation in lipid biosynthesis and structure. oup.com For example, studies on Thermus thermophilus have characterized glycolipids where a tetrasaccharide structure is linked to either a glycerol unit or, alternatively, to a long-chain diol. oup.comoup.com This finding suggests that these organisms possess metabolic pathways capable of synthesizing and incorporating these diols as a fundamental lipid backbone, effectively replacing acyl-glycerol in some glycolipid structures. oup.com The presence of these unique diol-linked glycolipids is thought to contribute to the thermal stability of the bacterial cell membranes, an essential adaptation for survival in high-temperature environments. asm.orgezbiocloudpro.app

Interactions with Model Biomembranes and Lipid Bilayers (In Vitro Studies)

The ability of amphiphilic molecules to form lipid bilayers is a cornerstone of membrane biology. googleapis.com Long-chain 1,2-diols like this compound, with their polar diol head group and long nonpolar alkyl chain, are amphiphilic and can participate in the formation of lipid bilayers. googleapis.com In vitro studies and analysis of their role in bacterial membranes provide insight into their interactions with lipid bilayers.

Occurrence and Characterization in Microbial Species

Long-chain 1,2-diols are not widespread in bacteria but have been notably identified in certain thermophilic species. Their discovery has provided new insights into the diversity of lipid structures used by microorganisms to adapt to extreme environments.

Detailed chemical analyses of lipids from various Thermus strains have led to the unequivocal identification of this compound and related long-chain diols. In a study of Thermus thermophilus Samu-SA1, electron ionization-mass spectrometry (EI-MS) and chemical ionization-mass spectrometry (CI-MS) analyses of acetylated or trimethylsilylated lipid components identified octadecane-1,2-diol as a constituent of the bacterium's glycolipids. oup.comoup.com

Further research on other Thermus species, including Thermus scotoductus, Thermus filiformis, and Thermus oshimai, also revealed the presence of long-chain 1,2-diols. asm.orgresearchgate.net In these studies, acid hydrolysis of purified glycolipids yielded components that were identified by gas chromatography-mass spectrometry (GC-MS) as branched-chain C18 diols, specifically 16-methylheptadecane-1,2-diol (B14402096) and 15-methylheptadecane-1,2-diol. asm.orgresearchgate.net Fast atom bombardment mass spectrometry (FAB-MS) of the intact glycolipids confirmed that a significant proportion of these lipids contained glycan head groups linked to the long-chain 1,2-diols rather than to glycerol. asm.orgresearchgate.net This was a seminal finding, as it was the first structural determination of long-chain diol-linked glycolipids in bacteria outside of Thermomicrobium roseum. asm.orgresearchgate.net The unique lipid profiles of species like Thermus filiformis, containing these long-chain 1,2-diols, are considered important for their thermal stability. ezbiocloudpro.app

Table 1: Occurrence of Long-Chain 1,2-Diols in Thermus Species This table is interactive and can be sorted by clicking on the column headers.

| Species | Diol Identified | Analytical Method(s) | Reference(s) |

|---|---|---|---|

| Thermus thermophilus | Octadecane-1,2-diol | EI-MS, CI-MS | oup.com, oup.com |

| Thermus scotoductus | 15-Methylheptadecane-1,2-diol, 16-Methylheptadecane-1,2-diol | GC-MS, FAB-MS | researchgate.net, asm.org |

| Thermus filiformis | 15-Methylheptadecane-1,2-diol, 16-Methylheptadecane-1,2-diol | GC-MS, FAB-MS | researchgate.net, asm.org |

Enzymatic Transformations of Related Diols in Biochemical Pathways

While specific enzymatic transformations involving this compound are not extensively documented, research on related, shorter-chain 1,2-diols provides a framework for understanding the types of biochemical reactions this class of compounds can undergo. Key enzymes involved in diol metabolism include dehydratases and dehydrogenases.

Glycerol dehydratase, an enzyme from the propanediol (B1597323) utilization (pdu) pathway in bacteria like Lactobacillus reuteri, shows activity against various C2-C4 polyols, including 1,2-propanediol. plos.org This enzyme catalyzes a dehydration reaction. Efforts to engineer this enzyme have aimed at extending its substrate range to longer-chain diols. plos.org

Alcohol dehydrogenases (ADHs) are another class of enzymes that act on diols. For instance, ADHs from Lactobacillus brevis and Thermoanaerobacter sp. are used in the stereoselective reduction of α-hydroxy ketones to produce chiral 1,2-diols, such as the stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net This demonstrates the role of enzymes in the synthesis of vicinal diols from ketone precursors. These enzymatic syntheses can be performed as multi-step cascade reactions, combining the action of lyases and oxidoreductases. researchgate.netuni-duesseldorf.de

Furthermore, radical S-adenosyl-l-methionine (SAM) enzymes can also catalyze 1,2-diol dehydration. The enzyme AprD4, for example, performs a C3′-deoxygenation of paromamine (B1213074) through a 1,2-diol dehydration mechanism, which involves the formation of a ketyl radical intermediate. nih.gov In engineered E. coli, glycerol dehydrogenase, an NADH-dependent enzyme, can reduce α-hydroxy ketones to produce chiral R-1,2-diols, highlighting a metabolic pathway for diol production. nih.gov

Table 2: Examples of Enzymatic Transformations of Vicinal Diols This table is interactive and can be sorted by clicking on the column headers.

| Enzyme/System | Substrate(s) | Product(s) | Reaction Type | Organism/Source | Reference(s) |

|---|---|---|---|---|---|

| Glycerol Dehydratase | Glycerol, 1,2-Propanediol | 3-Hydroxypropionaldehyde, Propanal | Dehydration | Lactobacillus reuteri | plos.org |

| Alcohol Dehydrogenase | (R)- and (S)-2-Hydroxy-1-phenylpropan-1-one | (1R,2R)-, (1S,2S)-, (1R,2S)-, (1S,2R)-1-Phenylpropane-1,2-diol | Reduction | Lactobacillus brevis, Thermoanaerobacter sp. | researchgate.net |

| Radical SAM Enzyme (AprD4) | Paromamine (a 1,2-diol) | 4'-Oxo-lividamine | Dehydration | In vitro characterization | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthesis Routes for 1,2-Octadecanediol

The pursuit of green chemistry principles is a major driver in the development of new synthesis methods for this compound. mdpi.comresearchgate.net The goal is to create economically viable and environmentally friendly processes that minimize waste and utilize renewable resources. mdpi.comacs.org

A significant area of focus is the use of biocatalysts, such as enzymes, to produce 1,2-alkanediols. researchgate.net Biocatalysis offers high selectivity and efficiency under mild reaction conditions. researchgate.netmdpi.com Researchers are exploring the use of enzymes like lipase (B570770) and diol dehydratase to convert renewable feedstocks, such as fatty acids derived from vegetable oils, into valuable diols. mdpi.commdpi.com For instance, the enzymatic conversion of oleic acid can yield octadec-9-enedioic acid, a precursor for diols. mdpi.com This approach aligns with the principles of a circular economy by transforming bio-based materials into high-value chemicals. researchgate.net

Another promising route is the depolymerization of polyesters and polycarbonates to recover monomers like 1,18-octadecanediol (B156470), which can then be potentially converted to this compound. chinesechemsoc.org This chemical recycling method not only provides a source for monomers but also addresses the issue of plastic waste. researchgate.netchinesechemsoc.org

Advanced Derivatization Strategies for Enhanced Material Properties

The functional hydroxyl groups of this compound offer a platform for chemical modification to create derivatives with enhanced or entirely new properties. These derivatization strategies are key to expanding its applications in material science.

One such strategy involves esterification to produce diacrylates, such as 1,12-octadecanediol (B1583680) diacrylate. google.com These diacrylates can be polymerized to form materials with specific dielectric properties, making them suitable for use in capacitors. google.com The long aliphatic chain of the octadecanediol (B8548489) contributes to the desirable low dissipation factor in these polymers. google.com

Furthermore, 2-oleamido-1,3-octadecanediol, a ceramide-like molecule, is synthesized from an oleic acid derivative and an octadecanediol. tiiips.com This compound is valued in cosmetics for its ability to form stable lamellar structures, mimicking the natural lipid barrier of the skin. tiiips.com The synthesis involves creating an amide linkage, which imparts unique skin-conditioning and emulsifying properties. tiiips.com

The development of polymers from monomers like maleic anhydride, this compound, and di(hydrogenated tallow) amine is another area of exploration for creating additives that improve the low-temperature properties of distillate fuels. google.co.ug

Exploration in Advanced Nanomaterials and Self-Assembled Functional Structures

The long-chain structure of this compound makes it an ideal candidate for the construction of advanced nanomaterials and self-assembled structures. Its amphiphilic nature, with a hydrophilic diol head and a long hydrophobic tail, drives the formation of organized molecular assemblies.

In the synthesis of magnetic nanoparticles, 1,2-alkanediols, including this compound, play a crucial role. cdmf.org.br They can act as reducing agents and stabilizers in the thermal decomposition of metal precursors to form monodisperse nanoparticles. cdmf.org.briupac.org The chain length of the 1,2-alkanediol can influence the size and properties of the resulting nanoparticles. cdmf.org.br For example, substituting the more expensive 1,2-hexadecanediol (B1668426) with 1,2-octanediol (B41855) has been shown to be a cost-effective route for producing high-quality magnetic nanoparticles. cdmf.org.br

The self-assembly of long-chain 1,ω-alkanediols into layers and films is another active research area. mdpi.com These molecules can form ordered structures, such as monolayers at air-water interfaces, driven by hydrogen bonding between the terminal hydroxyl groups. mdpi.com Understanding and controlling this self-assembly process is key to creating functional surfaces and thin films with tailored properties. Research on shorter-chain 1,2-alkanediols, like 1,2-dodecanediol, has provided insights into their recrystallization and growth mechanisms on surfaces, which can be extrapolated to longer-chain diols like this compound. scirp.org

Computational Chemistry and Modeling for Predicting this compound Behavior in Complex Systems

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound in various systems. researchgate.net These methods provide insights at the molecular level that are often difficult to obtain through experiments alone.

Molecular dynamics (MD) simulations are used to study the aggregation and nucleation of long-chain 1,2-alkanediols. acs.orgnih.govresearchgate.net These simulations can reveal how molecules interact with each other and with solvents to form larger structures. nih.gov For instance, MD simulations have been used to investigate the hydrotropic behavior of 1,2-alkanediols, showing how they can enhance the solubility of other molecules in water. nih.gov The simulations revealed that the alkyl chain of the diol plays a significant role in this process. nih.gov

Density Functional Theory (DFT) is another powerful computational method used to study the electronic structure and reactivity of molecules. mdpi.com DFT calculations can help in predicting the properties of new derivatives of this compound and understanding their interaction with other molecules. mdpi.comsciopen.com For example, DFT can be used to analyze charge distribution and orbital interactions, which are crucial for designing molecules with specific electronic or catalytic properties. mdpi.com

These computational approaches, often combined with experimental data, allow for a more rational design of new materials and processes involving this compound. researchgate.netfrontiersin.org By predicting how the molecule will behave in a complex environment, researchers can more efficiently develop new applications and optimize existing ones. worldscientific.com

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s effects in heterogeneous biological systems?

Q. How to ensure reproducibility in this compound-based protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。